molecular formula C15H19ClFNO3S B2961501 2-chloro-6-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide CAS No. 2195942-21-1

2-chloro-6-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide

Cat. No.: B2961501
CAS No.: 2195942-21-1
M. Wt: 347.83
InChI Key: PISDIEIWZWWVKL-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide is a complex organic compound with a unique structure that includes a benzamide core substituted with chloro and fluoro groups, as well as a thian ring with a hydroxyethoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the chloro and fluoro substituents can be achieved through halogenation reactions. The thian ring with the hydroxyethoxy side chain is then attached through a series of nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy side chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethoxy side chain can yield aldehydes or carboxylic acids, while substitution of the chloro group can yield various substituted benzamides.

Scientific Research Applications

2-chloro-6-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, while the hydroxyethoxy side chain can modulate its solubility and bioavailability. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluoro-N-(furan-2-ylmethyl)benzamide
  • 2-chloro-6-fluoro-N-(thiophen-2-ylmethyl)benzamide
  • 2-chloro-6-fluoro-N-(pyridin-2-ylmethyl)benzamide

Uniqueness

2-chloro-6-fluoro-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}benzamide is unique due to its specific combination of substituents and functional groups. The presence of the thian ring with a hydroxyethoxy side chain distinguishes it from other similar compounds and can impart unique chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-6-fluoro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFNO3S/c16-11-2-1-3-12(17)13(11)14(20)18-10-15(21-7-6-19)4-8-22-9-5-15/h1-3,19H,4-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISDIEIWZWWVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C2=C(C=CC=C2Cl)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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